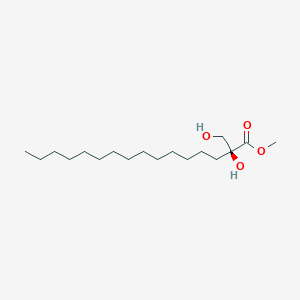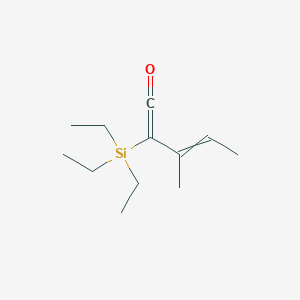
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one is an organic compound that belongs to the class of dienones It is characterized by the presence of a triethylsilyl group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. One common method is the reaction of 3-methyl-1,3-pentadiene with triethylsilyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dienone to its corresponding alcohol or alkane.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the triethylsilyl group.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
Applications De Recherche Scientifique
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in the synthesis of cyclic compounds. The triethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-(trimethylsilyl)penta-1,3-dien-1-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-Methyl-2-(triisopropylsilyl)penta-1,3-dien-1-one: Similar structure but with a triisopropylsilyl group.
Uniqueness
3-Methyl-2-(triethylsilyl)penta-1,3-dien-1-one is unique due to the presence of the triethylsilyl group, which provides steric bulk and electronic effects that can influence the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propriétés
Numéro CAS |
214116-38-8 |
|---|---|
Formule moléculaire |
C12H22OSi |
Poids moléculaire |
210.39 g/mol |
InChI |
InChI=1S/C12H22OSi/c1-6-11(5)12(10-13)14(7-2,8-3)9-4/h6H,7-9H2,1-5H3 |
Clé InChI |
HPIVVQWHHNGUIT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(=C=O)C(=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


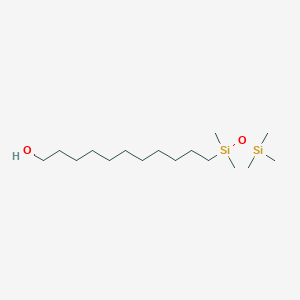
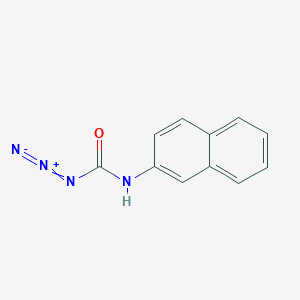

![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

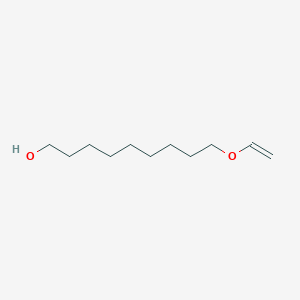
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
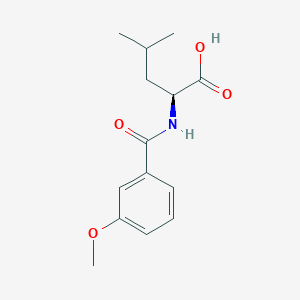

![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
